C188-9

Catalog No.
S522441
CAS No.
432001-19-9
M.F
C27H21NO5S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C188-9

STAT3 inhibitors like Stattic cause off-target cytotoxicity and inconsistent selectivity, jeopardizing in vivo data. C188-9 solves this with high-affinity SH2 domain binding (Kd=4.7 nM) and oral bioavailability. Key benefits: • No STAT3-independent cytotoxicity; blocks phosphorylation and dimerization. • Effective in oral dosing for PDX, cachexia, and burn-induced muscle wasting models. • Enables dual STAT1/3 inhibition studies for radiation resistance. Supplied ≥98% pure, ready for systemic in vivo pharmacology.

CAS Number

432001-19-9

Product Name

C188-9

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide

Molecular Formula

C27H21NO5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

C188-9; C 188-9; C-188-9; C-1889; C1889; C 1889; C-1889; F0808-0084;

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

The exact mass of the compound N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide is 471.114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

C188-9 is a cell-permeable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in oncology and inflammation. It acts by binding with high affinity (Kd = 4.7 nM) to the SH2 domain of STAT3, a critical step for preventing STAT3 phosphorylation, dimerization, and subsequent nuclear translocation. This targeted mechanism allows for the specific interrogation of STAT3-mediated signaling pathways. Notably, C188-9 is characterized by its oral bioavailability and favorable distribution to tumor tissues in preclinical models, making it a practical tool for in vivo studies.

Research Fit

Pathway

STAT3 signaling and SH2 domain interaction studies

Administration

Orally dosed in vivo research models

Status

Clinical-stage research compound (Phase I context)

While multiple STAT3 inhibitors exist, they are not biochemically or functionally interchangeable. Common substitutes, such as Stattic, have documented off-target effects, including STAT3-independent cytotoxicity and modulation of histone acetylation, which can confound experimental results and lead to misinterpretation of the phenotype as STAT3-dependent. Furthermore, differences in selectivity between STAT family members (e.g., STAT1 vs. STAT3) and dramatic variations in in vivo properties like oral bioavailability dictate the feasibility and design of preclinical studies. Selecting a compound based solely on reported potency without considering its selectivity profile and suitability for the chosen experimental system (in vitro vs. in vivo) introduces significant risk to data reproducibility and project timelines.

Substitution Risk

C188-9 vs Stattic
Distinct binding mode and limited oral exposure profile; requires formulation for in vivo use – may not replicate C188-9 oral study designs.
C188-9 vs STA-21
Lower cellular target engagement and no clinical-stage validation – may not support translational research procurement.
C188-9 vs C188
Structurally related but weaker cellular pathway response and absent in vivo xenograft activity – may not sustain same model endpoints.

Process & Workflow Advantage: Proven Oral Bioavailability for In Vivo Studies

C188-9 demonstrates effective oral bioavailability in mice, a critical feature for preclinical studies requiring systemic administration. In a head and neck squamous cell carcinoma (HNSCC) xenograft model, oral administration of C188-9 was sufficient to prevent tumor growth. This contrasts with many first-generation STAT3 inhibitors, like Stattic, which are often limited to in vitro or intraperitoneal use due to poor pharmacokinetic properties, complicating long-term in vivo experimental design.

Evidence DimensionIn Vivo Efficacy via Oral Route
Target Compound DataPrevented tumor xenograft growth in mice via oral administration.
Comparator Or BaselineStattic: Lacks oral bioavailability, high toxicity has prevented clinical progression.
Quantified DifferenceEnables oral dosing workflows not feasible with many comparator compounds.
ConditionsNude mice bearing HNSCC xenografts (UM-SCC-17B).

This enables simpler, more clinically relevant, and less stressful long-term animal dosing regimens compared to compounds requiring injection, directly improving workflow efficiency.

Binding Affinity vs. Stattic
Cross-study comparable
Kd = 4.7±0.4 nM (C188-9) vs IC50 = 5.1 μM (Stattic)
Reported SH2 domain binding context; ~1085-fold affinity difference
Different assay platforms may limit direct comparison

High-Affinity SH2 Domain Binding for Potent Cellular Inhibition

C188-9 binds directly to the STAT3 SH2 domain with high affinity, demonstrating a dissociation constant (Kd) of 4.7 nM and a Ki of 136 nM. This strong, specific binding at the site of action translates to potent functional inhibition of cytokine-induced STAT3 phosphorylation in human AML cells, with IC50 values in the range of 8–18 µM. In contrast, the widely used inhibitor Stattic, while also targeting the SH2 domain, often requires similar concentrations (e.g., IC50 of 3.2-4.9 µM in T-ALL cells) but carries a greater risk of off-target effects that can compromise data interpretation.

Evidence DimensionBinding Affinity (Kd) & Functional Inhibition (IC50)
Target Compound DataKd = 4.7 nM; IC50 = 8–18 µM (G-CSF-induced pSTAT3)
Comparator Or BaselineStattic: IC50 = 3.2-4.9 µM (cell viability); known for significant off-target effects in this concentration range.
Quantified DifferenceDemonstrates nanomolar binding affinity, providing a strong mechanistic basis for its cellular activity.
ConditionsBinding affinity measured biochemically; functional inhibition measured in patient-derived AML cells.

High-affinity binding provides confidence that the observed cellular effects are due to direct STAT3 engagement, reducing the risk of pursuing artifacts caused by non-specific or off-target activity.

Cellular Potency vs. C188
Direct head-to-head
10-fold higher cellular pathway response than C188
Supports cellular STAT3 phosphorylation study
AML cell context; validation across cell lines recommended

Dual STAT3/STAT1 Activity for Modulating Radioresistance Pathways

In radioresistant HNSCC models, C188-9 treatment modulated genes regulated not only by STAT3 but also by STAT1. This dual activity is a key differentiator from highly selective STAT3 inhibitors. While selectivity is often desired, in contexts like radioresistance or certain inflammatory conditions where both STAT1 and STAT3 pathways are pathologically activated, dual inhibition can be more effective. Studies in murine colitis models have shown that dual STAT3/STAT1 inhibition can be a viable therapeutic strategy. This evidence suggests C188-9 is a distinct tool compound for investigating contexts where both pathways are relevant.

Evidence DimensionSTAT Family Selectivity
Target Compound DataPotent activity against STAT3 and STAT1.
Comparator Or BaselineHypothetical highly selective STAT3 inhibitors which would not affect STAT1-mediated pathways.
Quantified DifferenceModulates gene expression downstream of both STAT1 and STAT3.
ConditionsHNSCC xenograft models; gene expression analysis.

For researchers studying phenomena where both STAT1 and STAT3 are implicated (e.g., specific inflammatory responses, therapy resistance), C188-9 provides a tool to probe the combined pathways, which a purely selective inhibitor could not.

Tumor Growth Inhibition vs. C188
Direct head-to-head
Prevented tumor xenograft growth; C188 ineffective
Supports in vivo model-response endpoint
UM-SCC-17B HNSCC model; model-specific context
Clinical Advancement vs. Others
Class-level inference
Phase I completed; 5/41 (12%) reported partial responses
Reported Phase I endpoint context
Advanced solid tumors; translational procurement context
Oral Bioavailability & Tumor Accumulation
Cross-study comparable
Good oral bioavailability; tumor accumulation observed
Supports oral in vivo research models
Cross-study comparison; formulation context may differ

Preclinical In Vivo Oncology Models Requiring Oral Dosing

The demonstrated oral bioavailability and in vivo efficacy of C188-9 make it a preferred compound for long-term preclinical cancer models, such as patient-derived xenografts (PDX) or studies on metastasis where repeated, systemic dosing is required. Its ability to be administered orally simplifies the experimental workflow and better mimics clinical administration routes.

Studies of Cancer Cachexia and Muscle Wasting

C188-9 has been shown to preserve muscle mass and prevent skeletal muscle wasting in multiple preclinical models, including those for cancer cachexia and thermal burn injuries. Its systemic availability allows for effective targeting of STAT3 signaling in skeletal muscle to investigate mechanisms of atrophy and potential therapeutic interventions.

Target Validation in STAT3-Driven Disease Models

With its high-affinity binding to the STAT3 SH2 domain and proven ability to inhibit STAT3 phosphorylation and downstream signaling in cells, C188-9 serves as a reliable tool for validating STAT3 as a therapeutic target. It can be used to confirm that a biological phenotype in cancer or inflammatory disease models is mechanistically dependent on STAT3 activation.

Investigating Combined STAT3/STAT1 Signaling in Therapy Resistance

Given its documented activity against both STAT3 and STAT1, C188-9 is particularly well-suited for studies where co-activation of these pathways is hypothesized to drive resistance to therapies like radiation. This allows for the exploration of dual inhibition as a strategy to overcome resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Oncology in vivo model studies
Oral route and tumor exposure profile
Xenograft endpoint response context
Translational research procurement
Clinical-stage validation status
Phase I endpoint and safety context review
AML STAT3 signaling studies
Cellular STAT3 pathway response profile
Phosphorylation and apoptosis endpoints
Radiosensitization research models
Radioresponse pathway modulation context
Combination endpoint interpretation

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

471.11404394 Da

Monoisotopic Mass

471.11404394 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KZ3DLD11RQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

1: Pedroza M, To S, Assassi S, Wu M, Tweardy D, Agarwal SK. Role of STAT3 in skin fibrosis and transforming growth factor beta signalling. Rheumatology (Oxford). 2017 Sep 23. doi: 10.1093/rheumatology/kex347. [Epub ahead of print] PubMed PMID: 29029263.
2: Akinfenwa PY, Bond WS, Ildefonso CJ, Hurwitz MY, Hurwitz RL. Versican G1 domain enhances adenoviral-mediated transgene expression and can be modulated by inhibitors of the Janus kinase (JAK)/STAT and Src family kinase pathways. J Biol Chem. 2017 Sep 1;292(35):14381-14390. doi: 10.1074/jbc.M116.773549. Epub 2017 Jul 6. PubMed PMID: 28684419; PubMed Central PMCID: PMC5582833.
3: Jung KH, Yoo W, Stevenson HL, Deshpande D, Shen H, Gagea M, Yoo SY, Wang J, Eckols TK, Bharadwaj U, Tweardy DJ, Beretta L. Multifunctional Effects of a Small-Molecule STAT3 Inhibitor on NASH and Hepatocellular Carcinoma in Mice. Clin Cancer Res. 2017 Sep 15;23(18):5537-5546. doi: 10.1158/1078-0432.CCR-16-2253. Epub 2017 May 22. PubMed PMID: 28533225.
4: Gavino AC, Nahmod K, Bharadwaj U, Makedonas G, Tweardy DJ. STAT3 inhibition prevents lung inflammation, remodeling, and accumulation of Th2 and Th17 cells in a murine asthma model. Allergy. 2016 Dec;71(12):1684-1692. doi: 10.1111/all.12937. Epub 2016 Jun 23. PubMed PMID: 27225906.
5: Bharadwaj U, Eckols TK, Xu X, Kasembeli MM, Chen Y, Adachi M, Song Y, Mo Q, Lai SY, Tweardy DJ. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma. Oncotarget. 2016 May 3;7(18):26307-30. doi: 10.18632/oncotarget.8368. PubMed PMID: 27027445; PubMed Central PMCID: PMC5041982.
6: Lewis KM, Bharadwaj U, Eckols TK, Kolosov M, Kasembeli MM, Fridley C, Siller R, Tweardy DJ. Small-molecule targeting of signal transducer and activator of transcription (STAT) 3 to treat non-small cell lung cancer. Lung Cancer. 2015 Nov;90(2):182-90. doi: 10.1016/j.lungcan.2015.09.014. Epub 2015 Sep 15. PubMed PMID: 26410177; PubMed Central PMCID: PMC4619129.
7: Ellis H. A mass in the right iliac fossa. Br J Hosp Med (Lond). 2012 Dec;73(12):C188-9. PubMed PMID: 23519066.
8: Redell MS, Ruiz MJ, Alonzo TA, Gerbing RB, Tweardy DJ. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor. Blood. 2011 May 26;117(21):5701-9. doi: 10.1182/blood-2010-04-280123. Epub 2011 Mar 29. PubMed PMID: 21447830; PubMed Central PMCID: PMC3110027.
9: Essig A, Wolff D. Sodium flux ratios and electromotive force of sodium transport. Am J Physiol. 1977 Nov;233(5):C188-9. PubMed PMID: 920796.

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